molecular formula C12H20O2 B14279484 3-Butoxy-5,5-dimethylcyclohex-2-EN-1-one CAS No. 128445-75-0

3-Butoxy-5,5-dimethylcyclohex-2-EN-1-one

Cat. No.: B14279484
CAS No.: 128445-75-0
M. Wt: 196.29 g/mol
InChI Key: FEACZLGPKUYRIK-UHFFFAOYSA-N
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Description

3-Butoxy-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexenone, characterized by the presence of a butoxy group and two methyl groups on the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-5,5-dimethylcyclohex-2-en-1-one typically involves the alkylation of 5,5-dimethylcyclohex-2-en-1-one with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the butyl bromide. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-5,5-dimethylcyclohex-2-en-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

    Reduction: Production of 3-butoxy-5,5-dimethylcyclohexanol or corresponding alkanes.

    Substitution: Generation of various substituted cyclohexenone derivatives.

Scientific Research Applications

3-Butoxy-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butoxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylcyclohex-2-en-1-one: Lacks the butoxy group, making it less hydrophobic.

    3,5-Dimethyl-2-cyclohexen-1-one: Similar structure but without the butoxy group.

    4-(3-Hydroxybutyl)-3,5,5-trimethyl-2-cyclohexen-1-one: Contains additional hydroxyl and methyl groups.

Uniqueness

3-Butoxy-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of the butoxy group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

128445-75-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3-butoxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C12H20O2/c1-4-5-6-14-11-7-10(13)8-12(2,3)9-11/h7H,4-6,8-9H2,1-3H3

InChI Key

FEACZLGPKUYRIK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=O)CC(C1)(C)C

Origin of Product

United States

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